molecular formula C22H16FN3O2S B2849619 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1020246-20-1

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2849619
CAS No.: 1020246-20-1
M. Wt: 405.45
InChI Key: UGOPQQZLJHBPIH-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a synthetic fused heterocyclic compound designed for advanced pharmacological research. It features a thieno[3,4-c]pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities and potential to interact with key biological targets. Compounds within this class are frequently investigated as kinase inhibitors, which are crucial for modulating signal transduction pathways involved in cell proliferation, survival, and differentiation. The strategic incorporation of a 4-fluorophenyl moiety is a common practice in drug design, often employed to enhance metabolic stability and binding affinity through electronic effects, while the 1-naphthamide group provides a bulky aromatic system that can be critical for interactions with hydrophobic regions of enzyme active sites. Research on structurally related thieno[3,4-c]pyrazole derivatives has indicated potential for various biological activities, including anticancer properties, making this compound a valuable lead structure for developing new therapeutic agents targeting specific kinases. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound in hit-to-lead optimization campaigns, enzymatic and cellular assays, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-15-8-10-16(11-9-15)26-21(19-12-29(28)13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOPQQZLJHBPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic systems. Key comparisons are outlined below:

Table 1: Structural Comparison of Analogs

Compound Name / CAS Number Core Structure Substituent at Position 3 Biological/Physicochemical Notes (Inferred)
Target Compound Thieno[3,4-c]pyrazole 1-Naphthamide Higher hydrophobicity; potential for enhanced binding affinity due to aromatic stacking
N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide (1020048-57-0) Thieno[3,4-c]pyrazole Furan-2-carboxamide Smaller substituent; likely reduced steric hindrance compared to naphthamide
1-(2-Chloro-5-Nitrophenyl)Sulfonyl-N-(4,5-Dihydro-1,3-Thiazol-2-yl)Piperidine-4-Carboxamide (775312-89-5) Piperidine-thiazole hybrid Sulfonyl-chloronitrophenyl group Electrophilic sulfonyl group may enhance reactivity or covalent binding
2-(3-Methoxy-4-(Pentyloxy)Phenyl)-1H-Imidazo[4,5-b]Phenazine (114991-96-7) Imidazo-phenazine Methoxy-pentyloxyphenyl Extended conjugation for optical applications; alkyl chain increases solubility

Key Findings:

Substituent Effects : The 1-naphthamide group in the target compound likely increases hydrophobicity and aromatic surface area compared to the furan-2-carboxamide analog (CAS 1020048-57-0). This could improve membrane permeability in biological systems but may reduce aqueous solubility .

Heterocyclic Core Variations: Replacing the thieno[3,4-c]pyrazole core with an imidazo-phenazine system (CAS 114991-96-7) shifts the application scope from medicinal chemistry to materials science due to enhanced photophysical properties .

Methodological Considerations for Structural Analysis

While the evidence lacks specific data on the target compound, the following tools and practices (referenced in the provided materials) are critical for characterizing such molecules:

  • SHELXL : Used for refining crystal structures, particularly for small molecules. Its robustness in handling anisotropic displacement parameters ensures accurate determination of substituent geometries .
  • WinGX/ORTEP : Facilitates visualization of molecular packing and hydrogen-bonding networks, which are essential for comparing steric and electronic effects across analogs .
  • Structure Validation : Tools like PLATON ensure the correctness of crystallographic data, critical for validating comparisons between similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving cyclization of thieno[3,4-c]pyrazole precursors followed by coupling with 1-naphthamide. Key parameters include:

  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Catalytic use of bases like triethylamine or K₂CO₃ for amide bond formation.
  • Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Critical Note : Replicate procedures from structurally analogous compounds (e.g., 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide) while adjusting fluorophenyl substitution patterns .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C–S bond: ~1.75 Å, C–F bond: ~1.34 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and fluorophenyl coupling.
  • IR for sulfoxide (S=O stretch: 1020–1070 cm⁻¹) and amide (C=O stretch: ~1650 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₄H₁₇FN₃O₂S: 430.09 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • In vitro enzyme inhibition : Screen against kinases (e.g., COX-2) or receptors (e.g., GABAₐ) using fluorogenic substrates.
  • Cytotoxicity profiling : MTT assay on cancer cell lines (IC₅₀ determination).
  • Molecular docking : Align with homology models of targets (e.g., thieno-pyrazole derivatives’ binding to ATP pockets) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology :

  • Use SHELXL’s TWIN and HKLF 5 commands to handle twinned data or high mosaicity.
  • Analyze anisotropic displacement parameters (ADPs) to distinguish between sulfoxide (planar) vs. sulfone (tetrahedral) configurations .
  • Compare with analogous structures (e.g., N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide) to identify preferred tautomers .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for fluorophenyl substitution?

  • Methodology :

  • Synthetic SAR : Synthesize derivatives with para/meta-F substitutions; compare bioactivity via dose-response curves.
  • DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) level; calculate electrostatic potential maps to predict binding affinity .
  • Pharmacophore modeling : Overlay with active analogs (e.g., N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide) to identify critical H-bond acceptors .

Q. How can kinetic and thermodynamic studies explain stability under physiological conditions?

  • Methodology :

  • Degradation kinetics : Use HPLC to monitor hydrolysis rates in PBS (pH 7.4) at 37°C.
  • Thermodynamic solubility : Shake-flask method with biorelevant media (FaSSIF/FeSSIF).
  • Accelerated stability testing : Expose to heat (40–60°C) and UV light; track degradation products via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between similar thieno-pyrazole derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., fluorophenyl vs. chlorophenyl analogs).
  • Assay standardization : Re-test compounds under identical conditions (e.g., cell line, incubation time).
  • Off-target profiling : Use proteome-wide affinity chromatography to identify confounding interactions .

Q. Why do synthesis yields vary significantly across literature reports?

  • Root Cause : Sensitivity to trace moisture (amide bond hydrolysis) or oxygen (sulfoxide oxidation).
  • Resolution :

  • Use Schlenk techniques for moisture-sensitive steps.
  • Optimize equivalents of coupling reagents (e.g., HATU vs. EDC) .

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